![molecular formula C9H11NO5S B13343339 {3-[(Methylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B13343339.png)
{3-[(Methylsulfonyl)amino]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(Methylsulfonyl)amino]phenoxy}acetic acid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methylsulfonyl group attached to an amino group, which is further connected to a phenoxyacetic acid moiety. The unique structure of this compound makes it a valuable reagent in synthetic chemistry and a potential candidate for various biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Methylsulfonyl)amino]phenoxy}acetic acid typically involves the reaction of 3-aminophenol with methylsulfonyl chloride to form the intermediate 3-[(methylsulfonyl)amino]phenol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like sodium hydroxide to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
化学反応の分析
Types of Reactions
{3-[(Methylsulfonyl)amino]phenoxy}acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted phenoxyacetic acids, depending on the specific reagents and conditions used .
科学的研究の応用
{3-[(Methylsulfonyl)amino]phenoxy}acetic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of {3-[(Methylsulfonyl)amino]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of TNFα, a cytokine involved in inflammation. By inhibiting the activity of TNFα, this compound can reduce inflammation and potentially alleviate symptoms of inflammatory diseases . The exact molecular pathways involved in this modulation are still under investigation, but it is believed that the compound interacts with the TNFα receptor and downstream signaling molecules .
類似化合物との比較
Similar Compounds
Phenoxyacetic acid: A simpler analog without the methylsulfonyl and amino groups.
Methylsulfonylphenylacetic acid: Contains the methylsulfonyl group but lacks the amino group.
Aminophenoxyacetic acid: Contains the amino group but lacks the methylsulfonyl group.
Uniqueness
{3-[(Methylsulfonyl)amino]phenoxy}acetic acid is unique due to the presence of both the methylsulfonyl and amino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
2-[3-(methanesulfonamido)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-16(13,14)10-7-3-2-4-8(5-7)15-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLWLJVFTUHNAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
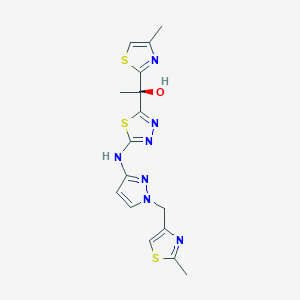
![(1-Oxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B13343264.png)
![3-({4-[(2-Chloro-4-nitrophenoxy)methyl]benzoyl}amino)benzenesulfonyl fluoride](/img/structure/B13343269.png)
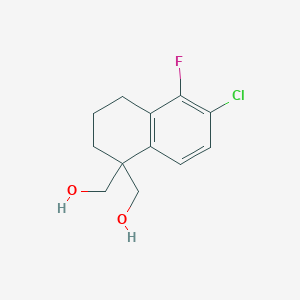

![(4,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B13343280.png)
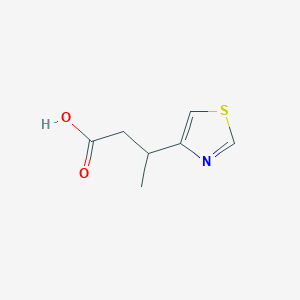

![2-Cyclopentyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B13343303.png)
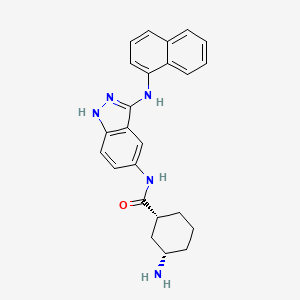
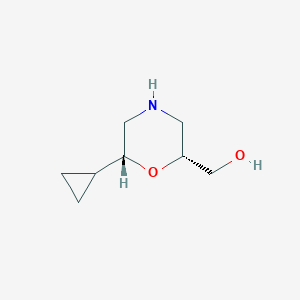
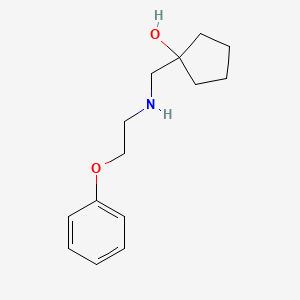
![Methyl 5-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13343318.png)

